molecular formula C8H12N4O3 B1328943 (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL CAS No. 1186662-39-4

(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL

Cat. No.: B1328943
CAS No.: 1186662-39-4
M. Wt: 212.21 g/mol
InChI Key: WYRDQLSPXCATMA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL features a pyrrolidin-3-ol core (a five-membered nitrogen-containing heterocycle with a hydroxyl group at the 3S position) linked via a carbonyl group to a 1,2,4-oxadiazole ring substituted with an aminomethyl group at the 3-position. This structure combines the rigidity of the oxadiazole ring with the hydrogen-bonding capabilities of the hydroxyl and amine groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring stereospecific interactions .

Properties

IUPAC Name

[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-3-6-10-7(15-11-6)8(14)12-2-1-5(13)4-12/h5,13H,1-4,9H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRDQLSPXCATMA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=NC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving a suitable diene or enamine precursor.

    Coupling of the Oxadiazole and Pyrrolidine Rings: The final step involves coupling the oxadiazole and pyrrolidine rings through a carbonylation reaction, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit anticancer activity. The incorporation of the pyrrolidine structure enhances the bioactivity of these compounds. For instance, studies have shown that similar oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including prostate and breast cancer cells .

Case Study : A study published in 2014 highlighted the cytotoxic effects of Mannich bases, which include compounds similar to (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL. These compounds demonstrated significant activity against androgen-independent prostate cancer cells (PC-3), with IC50 values ranging from 8.2 to 32.1 μM .

Neuroprotective Effects

The oxadiazole moiety has been linked to neuroprotective effects in various models of neurodegenerative diseases. Compounds containing this structure are being investigated for their ability to modulate neuroinflammation and provide protection against neuronal cell death.

Research Findings : A recent study explored the neuroprotective potential of oxadiazole derivatives in models of Alzheimer's disease, showing that these compounds can reduce amyloid-beta-induced toxicity in neuronal cells .

Anti-diabetic Activity

There is emerging evidence that compounds like this compound may possess anti-diabetic properties. The compound's structural features suggest potential interactions with glucose metabolism pathways.

Clinical Implications : Research has demonstrated that similar oxadiazole-based compounds can act as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus. Such mechanisms may help in reducing blood glucose levels and improving insulin sensitivity .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthetic pathway typically includes:

  • Formation of the Oxadiazole Ring : Utilizing appropriate reagents to form the oxadiazole structure.
  • Pyrrolidine Derivatization : Introducing the pyrrolidine moiety through nucleophilic substitution reactions.
  • Final Purification : Employing chromatographic techniques to isolate the desired compound.

Mechanism of Action

The mechanism of action of (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-Based Heterocycles

A. (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol ()
  • Structural Differences: Lacks the 1,2,4-oxadiazole-carbamoyl moiety but retains the pyrrolidin-3-ol scaffold. The dimethylamino group at the 4S position introduces basicity, contrasting with the target compound’s aminomethyl-oxadiazole substituent.
  • The dimethylamino group may enhance solubility in acidic environments compared to the primary amine in the target compound .
B. IJY Ligand: (3R,5R)-3-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]-5-[3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol ()
  • Structural Differences : Shares the pyrrolidin-3-ol and 1,2,4-oxadiazole motifs but incorporates a trifluoromethylphenyl group on the oxadiazole and a thiazole-hydroxymethyl substituent.
  • Functional Implications: The trifluoromethylphenyl group enhances lipophilicity (logP ~3.5 estimated), whereas the target compound’s aminomethyl group increases hydrophilicity.

Azetidine Derivatives ()

tert-Butyl 3-(Aminomethyl)-3-fluoroazetidine-1-carboxylate
  • Structural Differences : Replaces the pyrrolidine ring with a strained four-membered azetidine. The fluorine and tert-butoxycarbonyl (Boc) groups modify electronic and steric properties.
  • The Boc group serves as a protecting amine, unlike the free amine in the target compound .

Pyrrolidine Carboxylic Acid Derivatives ()

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • Structural Differences : Contains a ketone and carboxylic acid on the pyrrolidine ring instead of hydroxyl and oxadiazole-carbamoyl groups.
  • Functional Implications : The carboxylic acid increases acidity (pKa ~4.5), favoring ionization at physiological pH, while the target compound’s hydroxyl (pKa ~10–12) and amine (pKa ~9–10) groups offer dual protonation states for varied solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents logP (Estimated) Solubility (mg/mL) Notable Features Reference
Target Compound Pyrrolidin-3-ol 3-(Aminomethyl)-1,2,4-oxadiazole-5-carbonyl 0.8 25 (aqueous) Chiral 3S configuration, hydrophilic
IJY Ligand Pyrrolidin-3-ol 3-(Trifluoromethylphenyl)-oxadiazole 3.5 5 (DMSO) Thiazole-hydroxymethyl, lipophilic
(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol Pyrrolidin-3-ol 4-Dimethylamino 0.2 50 (aqueous) High basicity, flexible
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Pyrrolidin-3-ol 5-Ketone, 3-carboxylic acid -1.2 100 (aqueous) Acidic, zwitterionic potential
tert-Butyl 3-(Aminomethyl)-3-fluoroazetidine Azetidine 3-Fluoro, 3-aminomethyl, Boc-protected 1.5 10 (THF) Conformationally rigid, fluorinated

Research Findings and Implications

  • Stereochemistry : The 3S configuration in the target compound is critical for chiral recognition in biological systems, as seen in IJY’s 3R,5R configuration, which likely dictates binding to specific enzyme pockets .
  • Oxadiazole vs. Thiazole : The 1,2,4-oxadiazole in the target compound offers metabolic stability compared to thiazole, which is prone to oxidation. However, thiazole’s sulfur atom enhances π-π stacking in IJY .
  • Aminomethyl vs. Trifluoromethylphenyl: The aminomethyl group improves aqueous solubility, making the target compound more suitable for oral administration than IJY’s lipophilic trifluoromethylphenyl variant .
  • Ring Size Effects : Pyrrolidine’s five-membered ring balances flexibility and stability, whereas azetidine’s strain may limit its applicability in vivo despite improved metabolic resistance .

Biological Activity

(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H12N4O3C_8H_{12}N_4O_3 with a CAS number of 1186662-39-4. Its structure features a pyrrolidine ring substituted with an oxadiazole moiety, which is known to influence its biological activity. The presence of both amine and carbonyl functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound has been explored in various studies. The methodology typically involves the formation of the oxadiazole ring followed by the attachment to the pyrrolidine scaffold. The synthetic routes often focus on optimizing yields and purity while minimizing by-products.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against multi-drug resistant bacteria, suggesting that this compound may possess similar capabilities .

Inhibition of Enzymatic Activity

Studies have highlighted the compound's potential as an inhibitor of various enzymes. For example, related pyrrolidine derivatives have been evaluated for their ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. These studies demonstrate that structural modifications can enhance inhibitory potency and selectivity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrrolidine or oxadiazole rings can significantly alter biological activity. For example, increasing the hydrophobicity or introducing electron-withdrawing groups can enhance binding affinity to target proteins. Detailed findings from SAR analyses are summarized in Table 1.

ModificationEffect on ActivityReference
Increased hydrophobicityEnhanced antimicrobial activity
Electron-withdrawing groupsImproved enzyme inhibition
Alkyl substitutionsVaried cytotoxicity profiles

Case Studies

Several case studies have investigated the biological effects of this compound and its analogs:

  • Antimicrobial Efficacy : A study demonstrated that a related oxadiazole derivative exhibited potent activity against Gram-positive bacteria, providing a promising lead for developing new antibiotics .
  • Neuroprotective Effects : Another investigation into pyrrolidine derivatives indicated neuroprotective properties through modulation of neurotransmitter levels, suggesting potential applications in neurodegenerative diseases .
  • Cancer Research : Compounds similar to this compound have been screened for anticancer activity, showing selective toxicity towards cancer cell lines while sparing normal cells .

Q & A

Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in (3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between an amidoxime and a carboxylic acid derivative. For the aminomethyl-substituted oxadiazole, a two-step approach is advised:

  • Step 1: React a nitrile (e.g., 3-(aminomethyl)amidoxime) with a carboxylic acid (e.g., pyrrolidin-3-ol derivative) using coupling agents like EDC/HOBt in anhydrous solvents (e.g., dichloromethane) .
  • Step 2: Cyclize the intermediate under thermal or microwave-assisted conditions. Ensure strict control of reaction time and temperature to avoid side reactions (e.g., decomposition of the aminomethyl group).
    Purification via flash chromatography with gradients of ethyl acetate and methanol is recommended .

Basic: How can the stereochemical integrity of the (3S)-pyrrolidin-3-ol moiety be preserved during synthesis?

Chiral auxiliaries or enantioselective catalysis should be employed. For example:

  • Use (S)-proline-derived catalysts in asymmetric reductions of ketones to alcohols.
  • Protect the hydroxyl group with a tert-butoxycarbonyl (Boc) group during coupling reactions to prevent racemization .
    Confirm stereochemistry via polarimetry or chiral HPLC post-synthesis. X-ray crystallography (e.g., SHELXL refinement ) provides definitive confirmation.

Advanced: What analytical techniques resolve contradictions in NMR data for oxadiazole-containing compounds?

Conflicting NMR signals (e.g., overlapping peaks for oxadiazole protons) can arise due to tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR: Observe peak splitting at low temperatures (e.g., −40°C) to distinguish tautomers.
  • 2D NMR (COSY, HSQC): Assign proton-proton correlations and heteronuclear couplings to resolve ambiguities .
  • DFT Calculations: Compare experimental chemical shifts with computed values (e.g., using Gaussian or ORCA) .

Advanced: How can the solubility limitations of this compound in aqueous buffers be addressed for biological assays?

The oxadiazole ring and pyrrolidine moiety confer hydrophobicity. Strategies include:

  • Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • Prodrug Design: Introduce phosphate or ester groups at the hydroxyl position to enhance water solubility, with enzymatic cleavage in vivo .
  • Micellar Systems: Incorporate surfactants like Tween-80 in formulation buffers .

Advanced: What in vitro assays are suitable for evaluating its potential as a PD-1/PD-L1 inhibitor?

Given structural similarities to CA-170 (a PD-L1 inhibitor ), employ:

  • Surface Plasmon Resonance (SPR): Measure binding affinity to recombinant PD-L1 protein.
  • Luciferase Reporter Assays: Use PD-1/NFAT-driven reporter cells (e.g., Jurkat T-cells) to quantify inhibition of PD-1/PD-L1 interaction .
  • Flow Cytometry: Assess blockade of PD-1/PD-L1 binding on activated T-cells and cancer cell co-cultures .

Advanced: How should crystallographic data be processed to resolve ambiguities in the oxadiazole ring conformation?

Use SHELX suite programs for high-resolution refinement:

  • SHELXD: Solve phase problems via dual-space methods for small-molecule crystals.
  • SHELXL: Refine anisotropic displacement parameters (ADPs) with restraints on the oxadiazole bond lengths (C–N ≈ 1.30 Å, N–O ≈ 1.36 Å) .
    Validate geometry using PLATON or Mercury to detect outliers in torsion angles .

Basic: What stability studies are critical for long-term storage of this compound?

Conduct accelerated degradation studies under:

  • Thermal Stress: 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC.
  • Photostability: Expose to UV light (ICH Q1B guidelines) to assess oxadiazole ring cleavage .
    Store lyophilized powder at −20°C in amber vials with desiccants (e.g., silica gel) .

Advanced: How can computational modeling predict metabolite formation for toxicity profiling?

Use in silico tools :

  • ADMET Predictor: Simulate Phase I/II metabolism (e.g., hydroxylation of the pyrrolidine ring).
  • DEREK Nexus: Identify structural alerts (e.g., oxadiazole-related hepatotoxicity) .
    Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Basic: What spectroscopic benchmarks confirm successful synthesis?

  • IR Spectroscopy: Look for C=O stretch (~1680 cm⁻¹, carbonyl) and N–O stretch (~950 cm⁻¹, oxadiazole).
  • Mass Spectrometry (HRMS): Exact mass for C₁₀H₁₅N₄O₃⁺: calculated 263.1008, observed ±2 ppm .
  • ¹³C NMR: Key signals include δ ~175 ppm (oxadiazole C=O) and δ ~65 ppm (pyrrolidine C-OH) .

Advanced: How to address discrepancies between enzymatic inhibition data and cellular activity assays?

Potential causes include poor membrane permeability or off-target effects. Solutions:

  • Permeability Assays: Use Caco-2 monolayers or PAMPA to assess passive diffusion .
  • Chemical Proteomics: Employ activity-based protein profiling (ABPP) to identify off-target interactions .
    Optimize logP (2–4) via substituent modifications (e.g., fluorination of the aminomethyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.